molecular formula C23H21N3O6S2 B11037108 methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B11037108
M. Wt: 499.6 g/mol
InChI Key: HDXXAWQHDOODOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiazoloquinazoline core. This structure includes:

  • A thiazolo[3,4-a]quinazoline backbone with a 5-oxo and 1-thioxo moiety.
  • A carbamoyl linkage at position 3, substituted with a 3,4-dimethoxyphenethyl group, which introduces electron-donating methoxy groups that may influence bioavailability and receptor interactions.

Properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C23H21N3O6S2/c1-30-16-7-4-12(10-17(16)31-2)8-9-24-21(28)18-19-25-20(27)14-6-5-13(22(29)32-3)11-15(14)26(19)23(33)34-18/h4-7,10-11H,8-9H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

HDXXAWQHDOODOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Anthranilic Acid Derivative Preparation

The synthesis begins with methyl 2-aminobenzoate, which undergoes thiophosgene treatment to form an isothiocyanate intermediate. This intermediate is critical for subsequent cyclization steps. In parallel, 3,4-dimethoxyphenethylamine is prepared via reductive amination of 3,4-dimethoxybenzaldehyde, followed by purification via distillation or recrystallization.

Cyclization to Thiazoloquinazoline

The isothiocyanate intermediate reacts with methyl 2-cyanoacetate in the presence of sulfur under reflux conditions to form the thiazolo[3,4-a]quinazoline core. This step mirrors the Niementowski synthesis, where anthranilic acid derivatives cyclize with formamide or thiourea analogs. Optimal conditions include:

  • Solvent: Ethanol or dichloromethane

  • Temperature: 80–100°C for 6–12 hours

  • Yield: 70–78% after recrystallization.

Functionalization at Position 3: Carbamoyl Group Introduction

Carbodiimide-Mediated Coupling

The 3-position carbamoyl group is introduced via a coupling reaction between the thiazoloquinazoline core and 3,4-dimethoxyphenethylamine. This step employs ethylcarbodiimide hydrochloride (EDCI·HCl) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

Alternative Coupling Agents

Comparative studies show that using N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) increases yields to 82% but complicates purification due to urea byproducts.

Esterification at Position 8

Direct Methyl Ester Formation

The carboxylate group at position 8 is esterified using methanol and thionyl chloride (SOCl₂) under reflux:

Quinazoline-8-carboxylic acid+CH₃OHSOCl2,ΔMethyl ester+HCl+SO2\text{Quinazoline-8-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}2, \Delta} \text{Methyl ester} + \text{HCl} + \text{SO}2

  • Reaction Time: 4–6 hours

  • Yield: 85–90%.

Transesterification Approaches

Patent CN103664681A describes transesterification using methyl iodide and potassium carbonate in acetone, achieving 78% yield but requiring stringent anhydrous conditions.

Optimization and Purification Strategies

Solvent Systems

  • Cyclization: Ethanol outperforms DMF or THF due to better solubility of sulfur.

  • Coupling: Dichloromethane minimizes side reactions compared to DMSO.

Chromatography vs. Recrystallization

  • Silica Gel Chromatography: Purity >98% but reduces yield by 10–15%.

  • Recrystallization (DCM/EtOAc): Purity 95–97% with higher recovery.

Spectroscopic Characterization

Key NMR Signals (CDCl₃)

Proton EnvironmentChemical Shift (ppm)MultiplicityAssignment
Ester CH₃1.20–1.44t (J=7.2 Hz)Methyl group
Thioxo-C=S3.50–3.70sThiazolo ring proton
3,4-Dimethoxyphenethyl NH6.80–7.20br sCarbamoyl NH

Data from.

Mass Spectrometry

  • Molecular Ion: m/z 499.56 [M+H]⁺ (calculated: 499.60).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Classical CyclizationMethyl 2-aminobenzoateThiophosgene, S7095
EDCI CouplingPreformed coreEDCI·HCl, DMAP7697
Transesterification8-Carboxylic acidCH₃I, K₂CO₃7896

Data synthesized from.

Challenges and Mitigation

Byproduct Formation

  • Thiourea Derivatives: Generated during carbodiimide coupling; mitigated by excess EDCI and low-temperature initiation.

  • Oxidation Products: Thioxo groups may oxidize to sulfones; prevented by inert atmosphere (N₂ or Ar).

Scale-Up Considerations

  • Cyclization Exotherm: Controlled via gradual reagent addition and jacketed reactors.

  • Cost Efficiency: EDCI·HCl is preferred over DCC for industrial-scale synthesis due to lower toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazoloquinazoline derivatives exhibit notable antimicrobial properties. Research indicates that compounds similar to methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate show moderate to strong activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of several thiazoloquinazoline derivatives that displayed significant antibacterial effects against Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. A series of thiazoloquinazolines were tested for their ability to scavenge free radicals, revealing that certain derivatives exhibited substantial antioxidant activity at low concentrations (10 μg/mL) . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory and Antinociceptive Effects

Thiazoloquinazolines have been investigated for their anti-inflammatory properties. Research indicates that hydroxy-substituted derivatives enhance anti-inflammatory and antinociceptive effects. In particular, studies have shown that specific modifications to the thiazoloquinazoline structure can lead to increased efficacy in reducing inflammation and pain .

Anticancer Activity

The anticancer potential of thiazoloquinazolines is another area of active research. Various derivatives have demonstrated significant inhibition of cell proliferation in cancer cell lines. For example, a study reported that certain thiazoloquinazolines achieved tumor suppression rates between 55% and 85% with minimal toxicity . This positions them as promising candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate 3,4-Dimethoxyphenethyl carbamoyl Not reported Not reported Not reported (inferred antimicrobial)
Methyl 3-(pyrrolidine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate (5c) Pyrrolidine-1-carbonyl 389.4 280 Antimicrobial (inferred)
8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide 3,5-Dichlorophenyl carboxamide Not reported Not reported Antimicrobial (explicit)

Key Comparative Findings

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups , which may enhance solubility compared to the pyrrolidine-1-carbonyl substituent in compound 5c . However, the pyrrolidine group’s cyclic amine structure could improve membrane permeability.
  • The 3,5-dichlorophenyl carboxamide analogue () features electron-withdrawing chlorine atoms , likely increasing lipophilicity and altering target binding compared to methoxy or pyrrolidine substituents .

Spectroscopic Characterization :

  • Compound 5c () was confirmed via ¹H NMR (e.g., δ 12.43 ppm for NH, δ 3.92 ppm for OCH3) and 13C NMR (e.g., 182.99 ppm for C=S, 164.88 ppm for C=O), providing a benchmark for validating structural modifications in related compounds .

Thermal Stability :

  • The high melting point of compound 5c (280°C) suggests robust thermal stability, a trait likely shared by the target compound due to its rigid heterocyclic core .

Antimicrobial Potential: While direct data for the target compound are unavailable, compound 5c’s antimicrobial activity (implied by structural class) and the explicit activity of the dichlorophenyl analogue () highlight the thiazoloquinazoline scaffold’s pharmacological promise .

Biological Activity

Methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound belonging to the thiazoloquinazoline class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O6S2C_{21}H_{17}N_{3}O_{6}S_{2} with a molecular weight of 471.5 g/mol. Its structure features a thiazoloquinazoline core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H17N3O6S2C_{21}H_{17}N_{3}O_{6}S_{2}
Molecular Weight471.5 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of thiazoloquinazolines exhibit notable antimicrobial properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains. For instance, a study reported that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and MCF7 (human breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be in the low micromolar range, indicating potent anticancer activity .

The mechanism by which this compound exerts its effects involves the modulation of specific cellular pathways. It is believed to interact with various enzymes and receptors involved in cell proliferation and apoptosis. For example, activation of BK channels has been noted as a significant pathway influenced by this compound .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of thiazoloquinazoline derivatives showed that methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo exhibited an IC50 value of approximately 2.89 μM against HCT116 cells. This study utilized flow cytometry to assess cell cycle distribution and apoptosis rates post-treatment .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization and carbamoylation. Key steps include:

  • Condensation of thiourea intermediates with activated carbonyl groups under reflux (ethanol/DMF, 50–80°C).
  • Use of coupling agents like HATU or EDCI for carbamoyl linkage formation .
  • Optimization of solvent polarity (e.g., THF for thiophosgene reactions) and temperature control (0–25°C) to minimize side products. Yields >70% are achievable with stoichiometric triethylamine as a base .

Q. What spectroscopic and analytical techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 8.27–7.4 ppm) and carbamoyl carbonyls (δ 164–159 ppm) .
  • IR Spectroscopy : Confirm thioxo (C=S) stretches at ~1250 cm⁻¹ and ester carbonyls at ~1720 cm⁻¹ .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 389 [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C: 52.43%, N: 10.79%) .

Q. What safety precautions should be observed when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure local exhaust systems to mitigate inhalation risks (GHS Category 4 toxicity) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational approaches predict biological activity and target interactions?

  • 3D-QSAR : Build models using steric/electrostatic fields to correlate substituent effects (e.g., 3,4-dimethoxyphenethyl) with MALT1 protease inhibition .
  • Molecular Docking : Simulate binding poses in BKCa channel pockets (PDB: 6V3F) to prioritize derivatives with optimal hydrogen-bonding (e.g., meta-methyl anilides enhance affinity) .
  • ADMET Prediction : Use SwissADME to assess drug-likeness (e.g., logP <5, TPSA ~100 Ų) and BBB permeability .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Assay Standardization : Control variables like ion concentration (Ca²⁺ for BKCa activation) and cell lines (HEK293 vs. CHO impacts IC50) .
  • Dose-Response Curves : Compare EC50 values under consistent conditions (e.g., 12a: EC50 = 4.60 μM vs. 12b: 5.74 μM in fluorescence assays) .
  • Orthogonal Validation : Cross-verify enzyme inhibition (e.g., MTT assays) with electrophysiological recordings for functional activity .

Q. How to design a SAR study to optimize BKCa channel activation?

  • Substituent Variation : Test para/meta/ortho substitutions on the anilide ring (e.g., ortho-methyl boosts ΔRFU by 3.68 at 6 μM) .
  • Scaffold Modification : Replace thiazoloquinazoline with triazolo analogs to assess ring size impact on channel binding .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., 5-oxo group) using MOE software .

Q. What in vitro/ex vivo models evaluate therapeutic potential for diseases like B-cell lymphoma?

  • In Vitro : Use lymphoma cell lines (e.g., SU-DHL-4) for cytotoxicity assays (IC50 determination via MTT) and Western blotting for MALT1 cleavage .
  • Ex Vivo : Employ bladder smooth muscle strips to measure BKCa-dependent relaxation (EC50 via myography) .
  • Animal Models : Validate efficacy in xenograft mice (B-cell lymphoma) or acetic acid-induced overactive bladder (OAB) rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.